molecular formula C16H20ClNO B1383693 {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride CAS No. 2060052-72-2

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride

Cat. No. B1383693
M. Wt: 277.79 g/mol
InChI Key: QNWPWVHOKVCWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2060052-72-2 . It has a molecular weight of 277.79 . The IUPAC name for this compound is 2-(3-(benzyloxy)phenyl)-N-methylethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” is 1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16 (12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” has a molecular weight of 277.79 .

Scientific Research Applications

Enthalpic Changes in Chiral Compounds

Research by Kimura et al. (2006) explores the enthalpic mixing of R- and S-enantiomers of liquid chiral compounds, including benzyl-(1-phenyl-ethyl)-amine. This study provides insights into the thermodynamic properties of such compounds, which is crucial for their application in various chemical processes and drug synthesis (Kimura et al., 2006).

Synthesis and Biological Profile of Enantiomers

Quaglia et al. (1996) synthesized enantiomers of a compound similar to "{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride," exploring their biological profiles. This kind of research is pivotal in understanding the pharmacological properties of each enantiomer, which is essential for drug development (Quaglia et al., 1996).

Orthometalation of Primary Amines

The study by Vicente et al. (1997) focuses on the orthopalladation of primary benzylamines and (2-phenylethyl)amine. This research is significant for the field of organometallic chemistry, providing valuable information on the interactions and reactions of primary amines with metal complexes (Vicente et al., 1997).

Ultrasound-Assisted Synthesis and Antifungal Evaluation

Nimbalkar et al. (2016) synthesized novel compounds using benzyloxy-substituted phenyl and evaluated their antifungal activity. This study highlights the potential of such compounds in developing new antifungal drugs and the use of green chemistry tools in synthesis (Nimbalkar et al., 2016).

Ultrasound-Mediated Synthesis of Pyran Derivatives

Wang et al. (2011) developed an environment-friendly protocol for synthesizing pyran derivatives, illustrating the broader application of this compound in organic synthesis (Wang et al., 2011).

Pharmacokinetics of a Novel Kinase Inhibitor

Hu et al. (2007) investigated the metabolism and pharmacokinetics of a novel kinase inhibitor, which is crucial for understanding the therapeutic potential and safety of such compounds in medical treatments (Hu et al., 2007).

Safety And Hazards

The safety information for “{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-methyl-2-(3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16(12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWPWVHOKVCWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.